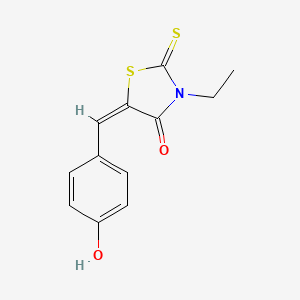![molecular formula C21H16Cl2N4O4 B10877561 4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B10877561.png)
4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[(2,4-DICHLOROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, methylene, hydrazino, methoxyphenyl, and nitrobenzamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2,4-DICHLOROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorophenylhydrazine, which is then reacted with methoxybenzaldehyde under specific conditions to form the intermediate compound. This intermediate is further reacted with nitrobenzoyl chloride to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-{2-[(2,4-DICHLOROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-{2-[(2,4-DICHLOROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-{2-[(2,4-DICHLOROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby inhibiting cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other hydrazino derivatives and nitrobenzamide compounds, such as:
- 4-{2-[(2,4-DICHLOROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-HYDROXYPHENYL)-3-NITROBENZAMIDE
- 4-{2-[(2,4-DICHLOROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-CHLOROPHENYL)-3-NITROBENZAMIDE
Uniqueness
What sets 4-{2-[(2,4-DICHLOROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxyphenyl group, for instance, may enhance its solubility and bioavailability compared to similar compounds.
Eigenschaften
Molekularformel |
C21H16Cl2N4O4 |
|---|---|
Molekulargewicht |
459.3 g/mol |
IUPAC-Name |
4-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C21H16Cl2N4O4/c1-31-17-7-5-16(6-8-17)25-21(28)13-3-9-19(20(10-13)27(29)30)26-24-12-14-2-4-15(22)11-18(14)23/h2-12,26H,1H3,(H,25,28)/b24-12+ |
InChI-Schlüssel |
NGUVTANWGZUPPV-WYMPLXKRSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N/N=C/C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)NN=CC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine](/img/structure/B10877479.png)
![4-(dimethylamino)-N'-{(3Z)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10877486.png)


![3-(2,4-dichlorophenyl)-N-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B10877499.png)
![6-(3,5-Dimethoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10877502.png)

![S-[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl] ethanethioate](/img/structure/B10877518.png)
![2-(4-Isopropoxyphenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B10877524.png)
![N-[(3-cyano-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide](/img/structure/B10877549.png)
methanone](/img/structure/B10877551.png)
![N-[5-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B10877552.png)
![N-{5-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B10877557.png)
![2-({[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10877560.png)
